molecular formula C8H8N2O B1176911 pilR protein CAS No. 147445-29-2

pilR protein

Cat. No.: B1176911
CAS No.: 147445-29-2
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Description

The PilR protein is a bacterial response regulator belonging to the NtrC family of two-component systems (TCS). It typically functions alongside its cognate sensor histidine kinase, PilS, to regulate the expression of genes involved in type IV pilus (T4P) biogenesis, including the major pilin subunit gene pilA . PilR contains a conserved N-terminal receiver (REC) domain with a critical aspartate residue (e.g., D55 in Lysobacter enzymogenes) that undergoes phosphorylation, enhancing its DNA-binding affinity to promoter regions of target genes . In Pseudomonas aeruginosa, PilR and PilS form a regulatory cascade requiring the alternative sigma factor σ54 (RpoN) for transcription initiation . PilR homologs are essential for bacterial motility, biofilm formation, and natural transformation, as demonstrated in Acinetobacter baumannii, Geobacter sulfurreducens, and Kingella kingae .

Properties

CAS No.

147445-29-2

Molecular Formula

C8H8N2O

Synonyms

pilR protein

Origin of Product

United States

Comparison with Similar Compounds

PilR vs. Other Bacterial Response Regulators

PilR shares structural and functional similarities with other NtrC-family response regulators but exhibits distinct regulatory targets and mechanisms:

Protein Organism Domain Structure Key Function Phosphorylation Dependency Regulated Genes/Pathways
PilR P. aeruginosa REC + AAA+ ATPase Activates pilA transcription Yes (via PilS) T4P biogenesis, biofilm formation
NtrC E. coli REC + AAA+ ATPase Nitrogen assimilation Yes (via NtrB) glnA, ntrB
KinB Bacillus subtilis REC + HisKA (kinase) Sporulation initiation Autophosphorylation spo0F, spo0A
PilR (G. sulfurreducens) Geobacter sulfurreducens REC + DNA-binding Regulates pilus/flagella biosynthesis Presumed (via PilS) pilA, secretory pathways

Key Findings :

  • Phosphorylation Mechanism: PilR requires phosphorylation (e.g., at D55 in L.
  • Target Specificity : Unlike NtrC, which regulates nitrogen metabolism, PilR exclusively coordinates T4P-related genes (e.g., pilA) and secretory pathways .
  • Cross-Species Conservation : G. sulfurreducens PilR binding sites resemble those of Pseudomonas and Moraxella, suggesting evolutionary conservation in pili regulation .

PilR vs. Eukaryotic PILR Receptors

Despite naming similarities, eukaryotic PILR receptors (e.g., PILRα, PILRB) are unrelated to bacterial PilR and function in immune modulation:

Feature Bacterial PilR Eukaryotic PILRα/PILRB
Domain Structure REC + DNA-binding/ATPase Immunoglobulin (Ig)-like domains
Ligands DNA promoter regions Sialylated glycoproteins (e.g., CD99)
Function Transcriptional regulation of T4P Inhibitory (PILRα) or activating (PILRB) immune signaling
Key Residues D55 (phosphorylation site) R126/R133 (sialic acid binding)

Key Findings :

  • Ligand Diversity : Eukaryotic PILRs bind sialylated ligands via a conserved arginine-rich domain, whereas bacterial PilR interacts with DNA .
  • Signaling Pathways : PILRα recruits SHP-1/SHP-2 phosphatases to suppress immune responses, contrasting with PilR’s role in activating pilus genes .

PilR vs. RNA-Based Regulators

In Synechocystis sp. PCC 6803, an antisense RNA named PilR regulates pilA11 expression, illustrating divergent regulatory mechanisms:

Regulator Type Mechanism Effect on pilA Organism
Protein (PilR) Phosphorylation-dependent DNA binding Activates pilA transcription P. aeruginosa, K. kingae
RNA (PilR) Antisense RNA binding to pilA11 mRNA Downregulates pilA11 expression Synechocystis sp.

Key Findings :

Controversies and Unique Features

  • PilS-Independent Activity : In K. kingae, pilS deletion only partially reduces PilA1 levels, suggesting PilR may retain partial activity without phosphorylation .
  • Diverse Ligand Recognition : Eukaryotic PILRα binds multiple ligands (e.g., CD99, COLEC12) through a conserved domain, unlike bacterial PilR’s DNA specificity .

Q & A

Q. What is the functional role of pilR in bacterial biofilm formation and motility?

pilR encodes a two-component regulatory protein critical for Type IV pili biosynthesis, which mediates bacterial adherence, biofilm formation, and twitching motility. For example, in C. violaceum, pilR downregulation by carvone significantly reduces biofilm-associated gene expression (e.g., pilB, pilT) . In Synechocystis sp., antisense RNA PilR directly inhibits pilA11 expression, reducing pili thickness and cell motility . Methodological Approach : Use qPCR to quantify pilR and downstream gene expression under experimental conditions (e.g., inhibitor exposure) and validate via Western blot for protein levels .

Q. How can researchers confirm pilR's regulatory activity in Type IV pili biogenesis?

Generate pilR overexpression and knockout mutants (e.g., via CRISPR/Cas9 or homologous recombination) and compare pili morphology (electron microscopy) and motility assays (twitching agar plates). In Synechocystis, PilR(+) mutants showed 60% reduced pilA11 mRNA levels and impaired motility . Key Metrics : Quantify pili density, motility radius, and colony morphology changes .

Advanced Research Questions

Q. How should researchers address contradictory data on pilR's role in Type IV pili expression across bacterial species?

Strain-specific variability in pilR function is evident. For instance, V. fluvialis strains BF33.1 and BF45 lack pilR but retain twitching motility, suggesting alternative regulatory pathways . Methodological Approach :

  • Perform comparative genomics to identify pilR homologs/orthologs and analyze SNPs in pili-associated loci (e.g., using EMBL-EBI’s Protein API for sequence retrieval ).
  • Conduct functional complementation assays by introducing pilR from one species into another and assess phenotypic rescue .

Q. What strategies are effective for mapping pilR interaction networks and downstream targets?

Experimental Design :

  • Co-immunoprecipitation (Co-IP) : Use anti-PilR antibodies to identify interacting partners (e.g., histidine kinase PilS) .
  • RNA-Seq/ChIP-Seq : Profile transcriptomic changes in pilR mutants or under inducing conditions to identify regulated genes (e.g., pilA11, pilB) .
  • Bioinformatics Tools : Leverage STRING or KEGG databases to predict interaction pathways and validate via knockouts .

Q. How can researchers resolve conflicting data on pilR's contribution to virulence versus commensalism?

In V. fluvialis, pilR is absent in some pathogenic strains but present in non-pathogenic ones, complicating its role in virulence . Methodological Approach :

  • Use animal models (e.g., zebrafish infection assays) to compare pilR-positive and pilR-negative strains.
  • Apply dual RNA-seq to analyze host-pathogen interactions during infection, focusing on pili-related genes .

Methodological Frameworks for Study Design

How to structure a PICOT-based research question for pilR functional studies?

Example PICOT Framework :

  • Population : Pseudomonas aeruginosa clinical isolates.
  • Intervention : pilR knockout via CRISPR interference.
  • Comparison : Wild-type vs. pilR knockout strains.
  • Outcome : Biofilm thickness (measured via confocal microscopy) and antibiotic resistance (MIC assays).
  • Time : 48-hour biofilm maturation .

Q. What statistical methods are appropriate for analyzing pilR-related gene expression data?

Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups (e.g., carvone-exposed vs. control C. violaceum). Report mean ± SEM and p-values for significance thresholds (e.g., p < 0.01) .

Data Interpretation and Validation

Q. How to validate pilR’s regulatory role when transcript and protein levels are discordant?

Approach :

  • Perform ribosome profiling to assess translation efficiency.
  • Use proteomics (e.g., LC-MS/MS) to quantify PilR and downstream proteins, controlling for post-transcriptional regulation .

Q. What bioinformatics pipelines are recommended for pilR evolutionary analysis?

  • Retrieve orthologous sequences via NCBI Protein BLAST or UniRef.
  • Construct phylogenetic trees using MEGA-X and identify conserved domains (e.g., REC receiver domains in two-component systems) .

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